Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Description

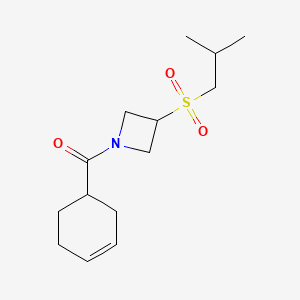

Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a synthetic small molecule characterized by a cyclohexene ring fused to an azetidine moiety bearing an isobutylsulfonyl group. The compound’s structure combines a strained four-membered azetidine ring, a sulfonyl substituent, and an unsaturated cyclohexene system, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

cyclohex-3-en-1-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3S/c1-11(2)10-19(17,18)13-8-15(9-13)14(16)12-6-4-3-5-7-12/h3-4,11-13H,5-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZYRZBCVAWAND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2CCC=CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the cyclohexene ring. This can be achieved through the dehydration of cyclohexanol under acidic conditions. The azetidine ring is then introduced through a cyclization reaction, often using a suitable amine precursor. The isobutylsulfonyl group is added through a sulfonylation reaction, which involves the reaction of the azetidine ring with isobutylsulfonyl chloride under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed:

Oxidation: The compound can be oxidized to form cyclohex-3-en-1-one.

Reduction: Reduction can lead to the formation of cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanol.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.

Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: The compound can be utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules, enabling comparisons based on substituent effects, receptor interactions, and synthetic methodologies. Key analogs and their comparative features are outlined below:

Key Comparative Insights

Azetidine vs. Pyrrole/Indole Cores: The azetidine ring in the target compound introduces steric strain compared to five-membered pyrrole/indole systems in cannabinoid analogs . This may enhance binding specificity but reduce metabolic stability. Sulfonyl groups (e.g., isobutylsulfonyl vs. tosyl in compound 3n) improve solubility and mimic sulfonamide pharmacophores seen in COX-2 inhibitors (e.g., compound 1a-f) .

Cyclohexene Ring Effects: The unsaturated cyclohexene ring may influence conformational flexibility, similar to its role in cannabinoid derivatives . However, its position (3-en vs. 1-en in compound 3n) could alter π-π stacking interactions with biological targets .

Synthetic Accessibility: The target compound’s synthesis likely involves sulfonylation of azetidine precursors, analogous to methods for pyrazole-thiophene hybrids (e.g., 7a-b using malononitrile/ethyl cyanoacetate) .

Biological Implications: While direct data are lacking, the isobutylsulfonyl-azetidine motif may mimic sulfonamide-containing COX-2 inhibitors (e.g., 1a-f) or interact with CB1 receptors, as seen in indole-derived cannabinoids .

Biological Activity

Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This compound features a unique structural framework that combines cyclohexene and azetidine moieties, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C_{16}H_{25}NO_{3}S, with the following structural components:

- Cyclohexene ring : A six-membered carbon ring with one double bond, providing unsaturation that can influence reactivity.

- Azetidine ring : A four-membered nitrogen-containing ring that may participate in various biological interactions.

- Isobutylsulfonyl group : This functional group enhances solubility and may improve the compound's interaction with biological targets.

The biological activity of this compound is believed to involve its interaction with specific enzymes and receptors. Preliminary studies suggest that it may exhibit inhibitory effects on certain biological pathways, potentially making it a candidate for therapeutic applications.

Case Studies and Research Findings

- Antimicrobial Activity : Research indicates that compounds with similar structures have shown promising antimicrobial properties. For instance, derivatives of azetidine have been tested against various bacterial strains, demonstrating significant inhibition zones in disc diffusion assays.

- Anti-inflammatory Potential : In vitro studies have suggested that compounds containing sulfonamide groups can reduce pro-inflammatory cytokine production. This indicates a potential for this compound to act as an anti-inflammatory agent.

- Cytotoxicity Studies : In cell line assays, compounds analogous to this compound have exhibited cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Cyclohexenone | Cyclohexenone | Known for anti-inflammatory properties |

| Azetidine Derivatives | Azetidine | Exhibited antimicrobial activity |

| Isobutylsulfonamide | Isobutylsulfonamide | Potential anti-cancer effects |

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the cyclohexene moiety through alkene metathesis or other cyclization reactions.

- Synthesis of the azetidine ring , often utilizing nucleophilic substitution methods.

- Introduction of the isobutylsulfonyl group , which can be achieved through sulfonation reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.